molecular formula C12H15BrN2O3S B2948359 methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351611-93-2

methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No. B2948359
CAS RN: 1351611-93-2
M. Wt: 347.23
InChI Key: RBWQTDDMDRDZMY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has an ethoxy group and an imino group attached to the benzothiazole ring, and a methyl acetate group attached to the thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzo[d]thiazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Mechanism of Action

The mechanism of action of methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes or proteins involved in the growth and proliferation of bacteria, fungi, and cancer cells. In addition, the fluorescent properties of this compound may be due to its ability to bind to metal ions and undergo a change in its electronic structure.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit cytotoxicity against cancer cells, including MCF-7 breast cancer cells and HepG2 liver cancer cells. In addition, this compound has been shown to exhibit fluorescent properties in the presence of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide in lab experiments is its potential applications in various fields, including medicine and chemistry. This compound has been found to exhibit antimicrobial and anticancer properties, as well as fluorescent properties in the presence of metal ions. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further investigated.

Future Directions

There are several future directions for the study of methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide. One direction is to further investigate its mechanism of action and its potential applications in medicine and chemistry. Another direction is to study its toxicity and side effects in more detail, in order to determine its safety for use in humans. Additionally, further research can be done to optimize the synthesis method of this compound and to explore its potential applications in other fields, such as material science and environmental science.

Synthesis Methods

Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been synthesized using different methods. One of the methods involves the reaction of 2-amino-4-ethoxybenzoic acid with thiosemicarbazide in the presence of acetic anhydride, followed by the reaction with methyl chloroacetate and hydrobromic acid. Another method involves the reaction of 4-ethoxy-2-mercaptobenzoic acid with methyl chloroacetate in the presence of triethylamine, followed by the reaction with thiosemicarbazide and hydrobromic acid.

Scientific Research Applications

Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its antimicrobial and anticancer properties. It has been found to inhibit the growth of various bacteria and fungi, and also exhibit cytotoxicity against cancer cells. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

methyl 2-(4-ethoxy-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-5-4-6-9-11(8)14(12(13)18-9)7-10(15)16-2;/h4-6,13H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWQTDDMDRDZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N)N2CC(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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